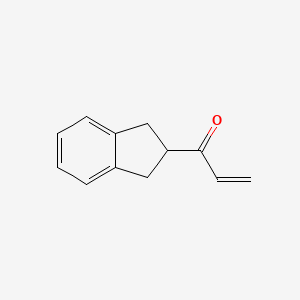

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C12H12O/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h2-6,11H,1,7-8H2 |

InChI Key |

IINAIYOXHYNZKO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one generally follows these key steps:

- Preparation or procurement of the indanone or indane-2-carboxylate precursor.

- Formation of the α,β-unsaturated ketone (chalcone) via condensation with an aldehyde or equivalent.

- Functional group manipulations and purification steps.

Preparation of the Indanone Precursor

The indanone core (2,3-dihydro-1H-inden-2-one) is often prepared or used as the starting material. Several methods exist:

Friedel–Crafts Acylation: Indane derivatives can be acylated using acid chlorides under Lewis acid catalysis to introduce the ketone functionality at the 2-position. For example, acid chlorides derived from indane carboxylates can be used in the presence of catalysts like InCl3·4H2O at low temperatures (0 °C) to room temperature to afford indanone derivatives in good yields (around 65%) after chromatographic purification.

Reduction and Oxidation Sequences: Starting from indane-5-carboxylates, treatment with tert-butyllithium followed by ethyl chloroformate can generate intermediates that undergo reduction with diisobutylaluminum hydride (DIBAL-H) and subsequent oxidation (e.g., with DDQ) to yield functionalized indanones.

Formation of the α,β-Unsaturated Ketone (Chalcone Formation)

The key step in preparing this compound is the formation of the propenone double bond conjugated with the ketone. This is typically achieved by a Claisen-Schmidt condensation, which involves:

- Reactants: The indanone (or substituted indanone) and an aldehyde (often formaldehyde or substituted benzaldehydes).

- Conditions: Base-catalyzed condensation using sodium hydroxide or potassium hydroxide in alcoholic solvents (e.g., ethanol).

- Procedure: The reactants are dissolved in ethanol, and a strong base (e.g., 30% NaOH) is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures overnight.

- Workup: The reaction is quenched by pouring onto crushed ice, acidified with dilute hydrochloric acid, and the product is filtered, dried, and recrystallized from hot ethanol to yield the chalcone derivative.

This method is well-established for synthesizing trans-α,β-unsaturated ketones with high stereoselectivity.

Example Preparation Procedure

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Indanone + Aldehyde + 30% NaOH in Ethanol | Stir at room temp overnight (Claisen-Schmidt condensation) | Formation of chalcone intermediate |

| 2 | Quench with crushed ice, acidify with dilute HCl | Isolation of product by filtration | Solid chalcone product |

| 3 | Recrystallization from hot ethanol | Purification | Pure this compound |

Analytical and Purification Details

- Purification: Column chromatography using silica gel is commonly employed to purify intermediates and final products. Typical eluents include mixtures of dichloromethane and hexane or ethyl acetate.

- Characterization: Proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and high-resolution mass spectrometry (HRMS) confirm the structure and purity.

- Typical NMR Data: The α,β-unsaturated protons show characteristic doublets with coupling constants (~15-16 Hz) indicative of trans stereochemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | Indane or indane carboxylate | Acid chloride, Lewis acid catalyst (e.g., InCl3·4H2O) | 0 °C to RT, inert atmosphere | ~65% | Forms indanone core |

| Reduction/Oxidation Sequence | Indane-5-carboxylate derivatives | t-BuLi, ethyl chloroformate, DIBAL-H, DDQ | Low temp, inert atmosphere | Gram scale production | Functionalized indanones |

| Claisen-Schmidt Condensation | Indanone + aldehyde | NaOH or KOH in ethanol | Room temp, overnight | High | Forms α,β-unsaturated ketone |

Research Results and Observations

- The Claisen-Schmidt condensation is highly efficient for synthesizing the chalcone moiety of this compound with good stereoselectivity towards the trans isomer.

- Use of Lewis acid catalysts in acylation steps improves yields and selectivity in indanone formation.

- Purification by column chromatography and recrystallization yields highly pure products suitable for further pharmacological or material studies.

- The synthetic routes allow gram-scale production, facilitating research and application development.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone undergoes selective oxidation at the alkene moiety. Treatment with potassium permanganate (KMnO₄) under acidic conditions cleaves the double bond, yielding 1-(2,3-dihydro-1H-inden-2-yl)propan-1,2-dione as the oxidized product. This reaction proceeds via electrophilic addition of permanganate to the alkene, followed by oxidative cleavage of the diol intermediate .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 0–5°C | 1-(2,3-Dihydro-1H-inden-2-yl)propanedione | 75–85% |

Reduction Reactions

Catalytic hydrogenation selectively reduces the enone system:

-

Palladium on carbon (Pd/C) under hydrogen gas reduces the α,β-unsaturated ketone to 1-(2,3-dihydro-1H-inden-2-yl)propan-1-ol via 1,2-addition.

-

The reaction is stereospecific, producing a racemic mixture of the secondary alcohol .

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | 1-(2,3-Dihydro-1H-inden-2-yl)propan-1-ol | >90% |

Nucleophilic Additions

The enone system participates in Michael additions and conjugate additions due to its polarized π-system :

3.1. Amine Additions

Primary amines (e.g., methylamine) undergo 1,4-addition to the β-carbon, forming β-amino ketone derivatives .

Mechanism :

-

Deprotonation of the amine generates a nucleophile.

-

Attack at the β-carbon forms an enolate intermediate.

Example :

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| CH₃NH₂ | THF, 25°C, 12 h | 3-(Methylamino)-1-(2,3-dihydro-1H-inden-2-yl)propan-1-one | 68% |

3.2. Grignard Reagent Additions

Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl group, forming tertiary alcohols after acidic workup.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | Et₂O, 0°C → reflux | 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-1-ol | 82% |

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming six-membered bicyclic ketones .

Key Features :

-

Electron-deficient dienophile behavior due to the carbonyl group.

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclo[4.3.0]non-1-en-8-one | 65% |

Acid-Catalyzed Hydration

In aqueous acid, the alkene undergoes hydration to form 1-(2,3-dihydro-1H-inden-2-yl)propane-1,2-diol .

Mechanism :

-

Protonation of the alkene generates a carbocation at the β-position.

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| H₃PO₄ | H₂O, 80°C, 6 h | 1-(2,3-Dihydro-1H-inden-2-yl)propane-1,2-diol | 70% |

Photochemical Reactions

UV irradiation induces Norrish Type I cleavage of the α,β-unsaturated ketone, producing 2,3-dihydro-1H-indene and carbon monoxide .

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (254 nm) | 2,3-Dihydro-1H-indene + CO | 0.15 |

Thermal Stability

At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder decomposition to release cyclopentadiene and regenerate the indenone precursor .

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., dimethylamino in ): Enhance nucleophilicity, improving interactions with biological targets.

- Aromatic Substituents (e.g., fluorophenyl in ): Increase lipophilicity and bioavailability, critical for blood-brain barrier penetration.

- Heterocyclic Additions (e.g., pyrrolidinyl in ): Modulate psychoactive properties by mimicking endogenous neurotransmitters.

Analytical Techniques

- NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., J = 15.9 Hz for trans-alkene in ).

- X-ray Crystallography : Validates planar conformation of the α,β-unsaturated ketone (e.g., ).

- High-Resolution Mass Spectrometry (HRMS): Essential for identifying cathinone derivatives .

Pharmacological and Physicochemical Properties

Bioactivity

- Antimicrobial Activity : The indole-substituted analog in shows potent activity against E. coli and B. subtilis (MIC < 10 µg/mL).

- Enzyme Inhibition : Aggrecanase inhibitors (e.g., ) leverage the dihydroindenyl scaffold for selective binding (IC₅₀ = 0.8 nM).

- Psychoactive Effects: Pyrrolidinyl-pentanone derivatives act as serotonin-norepinephrine reuptake inhibitors .

Computational Insights

- DFT Calculations: Reveal narrow HOMO-LUMO gaps (ΔE = 3.2–4.1 eV) for indenone derivatives, correlating with high electrophilicity and reactivity .

- Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the carbonyl oxygen and electrophilic sites at the β-carbon .

Biological Activity

1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one, commonly referred to as an indene derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 184.23 g/mol. Its structure features a conjugated system that is essential for its biological activity.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of indene derivatives. For instance, research has shown that compounds structurally related to this compound exhibit significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 5.93 ± 2.29 | Inhibitory effect on PGE2 production |

| Related Compound A | 0.51 ± 0.08 | Strong anti-inflammatory activity |

| Related Compound B | 10.6 ± 0.33 | Moderate activity against IL-6 |

These findings indicate that the compound can modulate inflammatory responses, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of indene derivatives has also been documented. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.

| Cancer Cell Line | Compound Concentration (µM) | % Cell Viability |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | 45% |

| HeLa (Cervical Cancer) | 5 | 30% |

| A549 (Lung Cancer) | 20 | 50% |

The results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Preliminary screening for antimicrobial activity has revealed that indene derivatives possess significant effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results highlight the potential of indene derivatives as antimicrobial agents, particularly against resistant strains .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In an experimental model of arthritis, administration of indene derivatives resulted in a marked reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated animals.

Case Study 2: Anticancer Efficacy in Xenograft Models

A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to untreated controls. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one, and how is the product characterized?

The compound is typically synthesized via Claisen-Schmidt condensation. For example, a related enone derivative was prepared by reacting 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) to yield a chalcone analog . Post-synthesis, characterization employs:

Q. What safety protocols are critical when handling this compound in laboratory settings?

While direct safety data for this compound are limited, structurally similar indene derivatives require:

Q. How is the molecular structure of this compound initially validated in experimental research?

Initial validation combines spectroscopic and crystallographic methods:

- X-ray crystallography : Programs like SHELXTL or SHELXT automate space-group determination and refine atomic coordinates using single-crystal data .

- DFT-optimized geometry : Computational models (e.g., B3LYP/6-31G(d,p)) predict bond lengths/angles, which are cross-checked against experimental data .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., Gaussian-03 with B3LYP/6-31G(d,p)) evaluate:

- Frontier orbitals : HOMO-LUMO gaps to predict reactivity (e.g., smaller gaps correlate with higher electrophilicity) .

- Global descriptors : Electronegativity (χ = (IP + EA)/2) and chemical potential (μ = −χ) quantify charge-transfer tendencies .

- Molecular electrostatic potential (MEP) : Visualizes electron-rich/poor regions to predict nucleophilic/electrophilic attack sites .

Q. What challenges arise in resolving crystallographic disorder for this compound, and how are they addressed?

Disorder in the indene or propenone moieties can complicate refinement. Strategies include:

Q. How do molecular docking studies predict this compound’s interaction with biological targets like acetylcholinesterase (AChE)?

Docking workflows (e.g., flexible ligand-receptor simulations) assess:

- Binding modes : The propenone group may form hydrogen bonds with catalytic triads (e.g., AChE’s Gly118/119) .

- Selectivity : Substituents on the indene ring influence steric compatibility with enzyme active-site gorges .

- 3D-QSAR alignment : Correlate docking poses with inhibitory activity trends across analogs .

Q. How do structural modifications of this compound impact its activity in enzyme inhibition (e.g., aggrecanase)?

Structure-activity relationship (SAR) studies reveal:

- Scaffold rigidity : The indene-propenone backbone mimics tyrosine residues, enhancing aggrecanase binding .

- Substituent effects : Hydrophobic groups (e.g., 2-methylpropan-2-yl) improve selectivity over MMPs by occupying hydrophobic subsites .

- Stereochemistry : (1S,2R)-configurations in derivatives optimize hydrogen-bond networks with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.